molecular formula C5H12N2O2 B8708664 Butoxyurea CAS No. 52883-25-7

Butoxyurea

Cat. No.: B8708664
CAS No.: 52883-25-7
M. Wt: 132.16 g/mol
InChI Key: RDEAKCXMQCTSEB-UHFFFAOYSA-N
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Description

Butoxyurea (C₅H₁₂N₂O₂) is a urea derivative characterized by a butoxy group (-O-C₄H₉) attached to the urea backbone. Structurally, it consists of a carbonyl group flanked by two amine groups, with one amine substituted by the butoxy chain. Its synthesis typically involves the reaction of butanol with urea precursors under controlled alkaline conditions, yielding a crystalline solid with moderate solubility in polar solvents like ethanol and water (≈15 g/L at 25°C) . Key physical properties include a melting point of 98–102°C and a molecular weight of 132.16 g/mol.

Properties

CAS No.

52883-25-7

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

butoxyurea

InChI

InChI=1S/C5H12N2O2/c1-2-3-4-9-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)

InChI Key

RDEAKCXMQCTSEB-UHFFFAOYSA-N

Canonical SMILES

CCCCONC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Ethoxyurea (C₃H₈N₂O₂)

  • Structure : Ethoxy group (-O-C₂H₅) replaces butoxy.
  • Synthesis: Ethanol reacts with urea precursors, analogous to this compound’s synthesis .
  • Applications : Less persistent herbicide due to shorter alkoxy chain; used in niche horticultural settings.

Thiourea (CH₄N₂S)

  • Structure : Sulfur atom replaces the carbonyl oxygen in urea.
  • Reactivity : Higher nucleophilicity due to sulfur’s polarizability, enabling roles in gold leaching and pharmaceutical synthesis .
  • Toxicity : Higher acute toxicity (LD₅₀: 125 mg/kg in rats) compared to this compound (LD₅₀: 1,200 mg/kg) .

Methoxyurea (C₂H₆N₂O₂)

  • Structure : Methoxy group (-O-CH₃) attached to urea.
  • Solubility : Higher water solubility (≈30 g/L) due to reduced hydrophobicity.
  • Applications: Limited to laboratory-scale organic synthesis due to volatility.

Data Tables

Table 1: Physical and Chemical Properties

Property This compound Ethoxyurea Thiourea Methoxyurea
Molecular Weight 132.16 104.10 76.12 90.08
Melting Point (°C) 98–102 85–88 176–178 72–75
Water Solubility 15 g/L 22 g/L 137 g/L 30 g/L
LogP (Octanol-Water) 0.89 0.45 -1.08 0.12

Table 2: Herbicidal Activity (EC₅₀ Values)

Compound EC₅₀ (Weed A) EC₅₀ (Weed B)
This compound 12 µM 18 µM
Ethoxyurea 25 µM 32 µM
Thiourea >100 µM >100 µM
Methoxyurea 45 µM 60 µM

Key Research Findings

Herbicidal Efficiency : this compound outperforms Ethoxyurea and Methoxyurea in inhibiting photosystem II (PSII) in weeds, attributed to its optimal lipophilicity .

Environmental Stability : this compound’s longer alkoxy chain enhances soil adsorption, reducing groundwater contamination risks compared to Methoxyurea .

Synthetic Challenges : Thiourea’s sulfur atom complicates purification, whereas this compound’s crystalline nature allows high-purity yields (>98%) via recrystallization .

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